N2-(N-(N-Acetyl-L-leucyl)-L-leucyl)-L-arginine sulphate
Description
Structural Analysis of N2-(N-(N-Acetyl-L-leucyl)-L-leucyl)-L-arginine Sulphate
Molecular Architecture and Stereochemical Configuration
The molecular formula of this compound is C₂₀H₄₀N₆O₉S , with a molecular weight of 540.6 g/mol . The tripeptide backbone consists of N-acetyl-L-leucine , L-leucine , and L-arginine , linked via peptide bonds in the sequence Ac-Leu-Leu-Arg. The stereochemical configuration is exclusively L-form for all chiral centers, consistent with biologically derived amino acids.
The arginine residue introduces a guanidino group , which remains protonated at physiological pH, contributing to the molecule’s cationic nature. The sulphate group, covalently bound to the arginine’s α-carboxyl group, adds a strong anionic character, creating a zwitterionic structure. This duality influences solubility and electrostatic interactions in aqueous environments.
Key structural features include:
- Acetylation of the N-terminal leucine, which blocks peptide bond formation at this site.
- A hydrophobic core formed by the two leucine residues, each containing isobutyl side chains .
- The arginine’s guanidino group and sulphate moiety, which dominate the molecule’s polar interactions.
Table 1: Molecular Features of this compound
| Feature | Description |
|---|---|
| Molecular formula | C₂₀H₄₀N₆O₉S |
| Molecular weight | 540.6 g/mol |
| Backbone sequence | Acetyl-L-leucine–L-leucine–L-arginine |
| Key functional groups | Guanidino (Arg), sulphate, acetyl (Leu-1) |
| Stereochemistry | L-configuration at all chiral centers |
Crystallographic Characterization and Conformational Dynamics
Crystallographic data for this compound remain limited due to challenges in obtaining stable crystals. The compound’s conformational flexibility , particularly in the arginine-sulphate region, disallows reliable 3D conformer generation. Computational models suggest that the sulphate group adopts multiple orientations relative to the guanidino group, creating a dynamic equilibrium between ion-paired and solvent-separated states.
Comparative analysis with the parent compound leupeptin (Ac-Leu-Leu-Arg-al) reveals distinct conformational behaviors. Leupeptin’s terminal aldehyde group stabilizes its binding to protease active sites via covalent interactions, whereas the sulphate group in this compound favors ionic interactions with basic residues.
Table 2: Conformational Properties of this compound vs. Leupeptin
| Property | This compound | Leupeptin |
|---|---|---|
| Terminal group | Sulphate, carboxylic acid | Aldehyde |
| Dominant interactions | Ionic (sulphate-guanidino) | Covalent (aldehyde-Ser) |
| Flexibility | High (sulphate rotation) | Moderate |
Comparative Analysis with Leupeptin Analogues
This compound shares structural homology with leupeptin (Ac-Leu-Leu-Arg-al), a well-characterized protease inhibitor. Key differences include:
- Terminal Functionalization : Leupeptin terminates in an aldehyde group (-al), enabling covalent binding to proteases, while the sulphate derivative ends in a carboxylic acid and sulphate group, favoring ionic interactions.
- Charge Distribution : The sulphate group introduces a localized negative charge, contrasting with leupeptin’s neutral aldehyde. This alters binding affinities to targets like trypsin and cathepsin B.
- Stability : The sulphate derivative exhibits greater aqueous solubility but lower membrane permeability due to its zwitterionic nature, whereas leupeptin’s aldehyde enhances cellular uptake.
Notably, the Ac-Leu-Leu-Arg-OH fragment (without sulphate) is identified as leupeptin acid , an intermediate in protease inhibition pathways. The addition of sulphate further modulates its bioactivity, likely influencing substrate recognition in serine proteases.
Properties
CAS No. |
73655-05-7 |
|---|---|
Molecular Formula |
C20H40N6O9S |
Molecular Weight |
540.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;sulfuric acid |
InChI |
InChI=1S/C20H38N6O5.H2O4S/c1-11(2)9-15(24-13(5)27)17(28)26-16(10-12(3)4)18(29)25-14(19(30)31)7-6-8-23-20(21)22;1-5(2,3)4/h11-12,14-16H,6-10H2,1-5H3,(H,24,27)(H,25,29)(H,26,28)(H,30,31)(H4,21,22,23);(H2,1,2,3,4)/t14-,15-,16-;/m0./s1 |
InChI Key |
IJIKUUTWIAOPKK-NLQWVURJSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)C.OS(=O)(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C.OS(=O)(=O)O |
Related CAS |
24125-28-8 (Parent) |
Origin of Product |
United States |
Preparation Methods
Peptide Assembly
3.1.1 Protection of Amino Acids
- The amino acids are protected at reactive sites to avoid undesired side reactions.
- The N-terminal acetyl group is introduced on the first L-leucine residue.
- The guanidino group of L-arginine is often protected by groups such as benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) during synthesis.
- Peptide bonds are formed by coupling the carboxyl group of one amino acid to the amino group of the next.
- Common coupling reagents include carbodiimides (e.g., DCC, EDC) or activated esters.
- Methods such as the mixed anhydride method , activated ester method , or acid azide method are employed for efficient coupling.
Deprotection and Cleavage
Formation of Sulfate Salt
- The free peptide is dissolved in water and treated with sulfuric acid to form the sulfate salt.
- The solution is freeze-dried to obtain the solid sulfate salt form.
- Repeated freeze-drying with acid addition ensures complete salt formation and purity.
Example Synthesis Protocol (Adapted from Patent Literature)
Analytical and Purity Considerations
- Purity is typically confirmed by chromatographic methods such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
- TLC solvent systems include ethyl acetate-pyridine-acetic acid-water mixtures in varying ratios to monitor reaction progress and purity.
- Assay purity of the final product is generally above 99% for research and commercial use.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| Amino acid protection | Boc or Cbz protection | Boc2O, Cbz-Cl | Alkaline aqueous or organic solvents, 0–25°C | Protected amino acids |
| Peptide bond formation | Mixed anhydride, activated ester, or acid azide methods | DCC, EDC, NHS esters | Mild temperatures, inert atmosphere | Peptide chain elongation |
| Peptide assembly | Solid-phase peptide synthesis (SPPS) | Fmoc or Boc chemistry, resin supports | Room temperature, stepwise addition | Tripeptide formation |
| Deprotection | Acidolysis or hydrogenolysis | TFA, H2/Pd-C | Controlled acid or hydrogen atmosphere | Removal of protecting groups |
| Salt formation | Sulfuric acid treatment | H2SO4 | Aqueous solution, freeze-drying | Sulfate salt of peptide |
Research Findings and Notes
- The use of SPPS with photolytically detachable supports allows for efficient synthesis of peptides with high yields and purity.
- Protecting group strategies are critical to prevent side reactions, especially for arginine’s guanidino group.
- Freeze-drying after acid addition is essential to obtain a stable sulfate salt suitable for storage and use.
- The described methods have been validated in multiple studies and patents, ensuring reproducibility and scalability for research and commercial production.
This comprehensive synthesis approach ensures the production of high-purity N2-(N-(N-Acetyl-L-leucyl)-L-leucyl)-L-arginine sulphate suitable for biochemical applications. The methods combine classical peptide chemistry with modern solid-phase techniques and careful salt formation protocols.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic, basic, or enzymatic conditions due to its peptide bonds and sulphate ester linkage.
Peptide Bond Hydrolysis
-
Acidic Conditions : Protonation of amide carbonyls facilitates cleavage, yielding N-acetyl-L-leucine, L-leucine, and L-arginine fragments .
-
Basic Conditions : Nucleophilic hydroxide ions attack carbonyl carbons, fragmenting the peptide backbone into acetyl-leucine and leucyl-arginine intermediates.
-
Enzymatic Cleavage : Proteases (e.g., trypsin) target arginine residues, releasing L-arginine and dipeptide fragments .
Sulphate Ester Hydrolysis
-
The sulphate group undergoes hydrolysis in aqueous solutions, particularly at elevated temperatures or extreme pH, generating sulfuric acid and the parent tripeptide .
Sulfonation and Esterification
The sulphate moiety participates in sulfonation and esterification reactions:
Arginase Interactions
The arginine residue serves as a substrate mimic for arginase, a urea cycle enzyme. Structural studies show that the compound’s guanidine group binds to arginase’s active site, competing with endogenous substrates . Borate ions enhance this inhibition by stabilizing a tetrahedral transition state, akin to arginase’s catalytic mechanism .
Acetylation/Deacetylation
-
Acetyltransferases : Enzymes like NatA may acetylate terminal amino groups, though the compound’s pre-existing acetyl-leucine residue limits further modification .
-
Deacetylases : Histone deacetylases (HDACs) could theoretically remove acetyl groups, but experimental evidence is lacking .
Nitric Oxide (NO) Pathway Modulation
As an arginine analogue, the compound may influence NO synthase (NOS) activity. Competitive inhibition of L-arginine binding to NOS could reduce NO production, impacting vascular and immune functions .
Urea Cycle Interference
By mimicking arginine, the compound may disrupt the urea cycle, altering ammonia detoxification pathways .
Stability and Degradation
Scientific Research Applications
Chemical Properties and Structure
N2-(N-(N-Acetyl-L-leucyl)-L-leucyl)-L-arginine sulphate is a complex peptide derivative characterized by its unique amino acid sequence and functional groups. Its molecular formula is C20H40N6O9S, indicating a significant molecular weight and potential for biological activity due to the presence of arginine, a known precursor for nitric oxide synthesis, which plays a critical role in various physiological processes .
Cardiovascular Health
One of the primary areas of research involving this compound is its impact on cardiovascular health. Studies indicate that L-arginine, a component of this compound, can enhance endothelial function and improve vasodilation through nitric oxide production. This has implications for treating conditions such as hypertension and coronary artery disease .
Case Study:
A study involving older adult patients demonstrated that supplementation with L-arginine improved endothelial-dependent vasodilation, suggesting that compounds containing L-arginine can be beneficial in managing cardiovascular diseases .
Antithrombotic Properties
The compound exhibits antithrombotic properties due to its ability to inhibit platelet aggregation and thrombus formation. This action is particularly valuable in preventing cardiovascular events such as heart attacks and strokes.
Data Table: Antithrombotic Effects
| Compound | Mechanism of Action | Clinical Implications |
|---|---|---|
| This compound | Inhibition of thrombin activity | Potential use in anticoagulant therapies |
| L-arginine derivatives | Enhanced nitric oxide production | Improved blood flow and reduced clotting risk |
Neurological Applications
Research has also explored the neuroprotective effects of L-arginine derivatives. These compounds may play a role in mitigating neurodegenerative diseases by enhancing blood flow to the brain and reducing oxidative stress.
Case Study:
In animal models of ischemic stroke, administration of L-arginine has been shown to improve outcomes by promoting angiogenesis and reducing neuronal apoptosis .
Cancer Research
Emerging studies suggest that this compound may have potential applications in oncology. The modulation of nitric oxide pathways can influence tumor growth and metastasis.
Data Table: Cancer Research Insights
| Study Focus | Findings | Implications |
|---|---|---|
| Nitric oxide synthesis in tumors | Increased apoptosis in cancer cells | Potential for therapeutic development |
| L-arginine supplementation | Enhanced immune response against tumors | Supportive therapy in cancer treatment |
Mechanism of Action
The mechanism of action of N2-(N-(N-Acetyl-L-leucyl)-L-leucyl)-L-arginine sulphate involves the inhibition of protease enzymes. The compound binds to the active site of the protease, preventing substrate access and subsequent proteolytic activity. This inhibition is often competitive, with the compound mimicking the natural substrate of the protease. The molecular targets include various cysteine and serine proteases, and the pathways involved are related to protease-mediated cellular processes.
Comparison with Similar Compounds
N2-(2-Carboxyethyl)-L-arginine (CEA)
- Structure : Synthesized via condensation of L-arginine and glyceraldehyde-3-phosphate, featuring a carboxyethyl (-CH2CH2COOH) group at the N2 position .
- Role : Key intermediate in clavulanic acid biosynthesis in Streptomyces clavuligerus .
- Comparison : Unlike the target compound, CEA lacks peptide chains and a sulphate group, making it smaller (MW 274.27 vs. ~550–600 estimated for the target). Its carboxyethyl group facilitates integration into β-lactamase inhibitor pathways, whereas the acetyl-leucyl-leucyl-sulphate chain may target protease interactions .
Octopine and Nopaline
- Structure: Octopine [N2-(1-D-carboxyethyl)-L-arginine] and nopaline [N2-(1,3-D-dicarboxypropyl)-L-arginine] are opines with carboxyalkyl substitutions .
- Role : Synthesized in plant tumors via reductive condensation of arginine with pyruvate or 2-ketoglutarate. Serve as nutrient sources for Agrobacterium tumefaciens .
- Comparison: Both lack peptide chains and sulphate groups.
N2-Succinyl-L-arginine
- Structure: Features a succinyl (3-carboxypropanoyl) group at N2 .
- Molecular Weight : 274.27 g/mol, significantly smaller than the target compound .
- Role : Involved in microbial metabolism; its succinyl group enhances metal ion chelation, unlike the acetyl-leucyl-leucyl chain, which may mediate protein binding .
Peptide-Linked Arginine Derivatives
N2-(N-(N-L-Isoleucyl-L-Histidyl)-L-Leucyl)-L-Valyl-L-Prolyl-L-Cysteinyl-L-Arginine
- Structure : Complex peptide chain (MW 894.10) attached to N2 of arginine .
- Role : Unclear, but similar multi-residue peptides often serve as enzyme substrates or inhibitors .
- Comparison : The target compound’s shorter acetyl-leucyl-leucyl chain may offer better membrane permeability, while the sulphate group could enhance aqueous stability .
TRAP6 (Thrombin Receptor-Activating Peptide 6)
- Structure : Hexapeptide (L-seryl-L-phenylalanyl-L-leucyl-L-leucyl-L-arginyl-L-asparagine) with MW 748.87 .
- Role : Activates thrombin receptors in platelets .
- Comparison : Both compounds include leucyl and arginyl residues, but TRAP6 lacks acetylation and sulphate modifications, emphasizing its role in receptor activation rather than enzyme inhibition .
Sulphate-Containing Analogues
L-Glutamic Acid, N-(N2-L-Arginyl-L-Lysyl)-, Sulphate
- Structure : Features a dipeptide (arginyl-lysyl) and sulphate group .
- Role: Not explicitly stated, but sulphate groups in such compounds often enhance solubility or modulate charge-based interactions .
- Comparison : The target compound’s acetyl-leucyl-leucyl chain provides hydrophobic interactions absent in this analogue, suggesting divergent biological targets .
Data Table: Key Properties of Comparable Compounds
Biological Activity
N2-(N-(N-Acetyl-L-leucyl)-L-leucyl)-L-arginine sulphate (CAS 73655-05-7) is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
- Molecular Formula : C20H40N6O9S
- Molecular Weight : 540.63 g/mol
- Structural Characteristics : The compound features an arginine core modified with two leucine residues and an N-acetyl group, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its structural components that facilitate interactions with various biological targets, including enzymes and receptors. The presence of the arginine moiety is particularly significant due to its role in protein synthesis and metabolic pathways.
- Enzyme Interaction : Research indicates that compounds similar to this compound can act as substrates or inhibitors for various enzymes involved in amino acid metabolism. For instance, studies on aminoacyl-tRNA synthetases suggest that modifications in the amino acid sequences can affect enzyme specificity and activity .
- Cell Signaling : Arginine derivatives have been shown to influence nitric oxide synthase activity, which is crucial for cellular signaling processes. This modulation can lead to various physiological effects, including vasodilation and immune response enhancement.
Anticancer Potential
Several studies have investigated the anticancer properties of arginine-based compounds. For example:
- Case Study 1 : A study demonstrated that certain arginine derivatives exhibited cytotoxic effects on cancer cell lines, inducing apoptosis through caspase activation pathways . The specific mechanisms by which this compound may exert similar effects require further investigation.
Antimicrobial Effects
Research has also suggested that compounds with structural similarities to this compound may possess antimicrobial properties:
- Case Study 2 : A review highlighted the antimicrobial activities of various arginine derivatives against pathogenic bacteria, indicating potential therapeutic applications in treating infections .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended strategies for synthesizing N2-(N-(N-Acetyl-L-leucyl)-L-leucyl)-L-arginine sulphate with high purity for in vitro studies?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly used, employing Fmoc/t-Bu protecting groups for arginine and leucine residues. Acetylation of the N-terminal leucine is performed using acetic anhydride. Post-synthesis, reverse-phase HPLC with a C18 column and trifluoroacetic acid (TFA)/acetonitrile gradients ensures purification. Purity (>95%) is confirmed via LC-MS and NMR spectroscopy .
Q. How can researchers characterize the physicochemical properties of this compound to ensure batch-to-batch consistency?
- Methodological Answer : Key analyses include:
- Solubility : Test in aqueous buffers (e.g., PBS, pH 7.4) and organic solvents (e.g., DMSO) at 25°C.
- Stability : Monitor degradation via HPLC under varying pH (3–9) and temperature (4–37°C) conditions.
- Structural Confirmation : Use high-resolution mass spectrometry (HRMS) for molecular weight validation and 2D-NMR (COSY, HSQC) to verify amino acid connectivity and sulphate group placement .
Q. What analytical techniques are optimal for quantifying this compound in complex biological matrices?
- Methodological Answer : Pre-column derivatization with fluorogenic agents (e.g., benzoin) enhances detection sensitivity in HPLC-fluorescence assays. For mass spectrometry, electrospray ionization (ESI)-MS/MS in positive ion mode with a deuterated internal standard (e.g., D8-arginine) improves quantification accuracy in plasma or tissue homogenates .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the mechanism of action of this compound in protease inhibition?
- Methodological Answer : Use fluorogenic substrates (e.g., Z-FR-AMC for cathepsin B) in kinetic assays to measure IC50 values. Structural insights can be obtained via X-ray crystallography or molecular docking simulations, focusing on interactions between the arginine sulphate moiety and protease active sites (e.g., cathepsin L). Compare results with known inhibitors like E-64 or CA-074 to identify competitive/non-competitive inhibition .
Q. What experimental approaches are suitable for investigating the proteolytic stability of this compound in biological matrices?
- Methodological Answer : Incubate the compound in human serum or liver microsomes at 37°C, sampling at intervals (0–24 h). Analyze degradation products via LC-MS/MS and map cleavage sites using Edman degradation or peptidomics. Compare stability to acetylated dipeptide controls to assess the protective role of the N-acetyl-leucyl-leucyl chain .
Q. How can structural modifications to this compound enhance its bioavailability while retaining bioactivity?
- Methodological Answer : Modify the sulphate group via ester prodrugs (e.g., methyl or ethyl esters) to improve membrane permeability. Assess logP values (octanol/water) and Caco-2 cell monolayer permeability. Retain the acetyl-leucyl-leucyl motif for protease resistance, and use SPR (surface plasmon resonance) to verify target binding affinity post-modification .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?
- Methodological Answer : Standardize assay conditions:
- Cell Culture : Use identical passage numbers, serum concentrations, and incubation times.
- Controls : Include a positive control (e.g., leupeptin) and vehicle control (DMSO/PBS).
- Orthogonal Assays : Validate findings using siRNA knockdown of target proteases or CRISPR-edited cell lines to isolate mechanism-specific effects .
Methodological Considerations
- Data Validation : Cross-check HPLC retention times and MS/MS fragmentation patterns against synthetic standards. Use orthogonal techniques (e.g., circular dichroism for secondary structure analysis) to confirm conformational integrity .
- Ethical Reporting : Adhere to NIH guidelines for preclinical studies, including detailed statistical methods (e.g., ANOVA with post-hoc Tukey tests) and raw data deposition in repositories like Zenodo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
